molecular formula C7H12O2 B14803122 2-(Ethoxymethylene)butanal

2-(Ethoxymethylene)butanal

Cat. No.: B14803122
M. Wt: 128.17 g/mol
InChI Key: GBMZQRPFWXTRNJ-VOTSOKGWSA-N
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Description

2-(Ethoxymethylene)butanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an ethoxymethylene group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethoxymethylene)butanal can be synthesized through several methods. One common approach involves the reaction of ethyl orthoformate with ethyl malonate in the presence of acetic anhydride and zinc chloride as a catalyst. The reaction mixture is heated through a series of temperature stages to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylene)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxymethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the ethoxymethylene group under mild conditions.

Major Products Formed

    Oxidation: 2-(Ethoxymethylene)butanoic acid

    Reduction: 2-(Ethoxymethylene)butanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Ethoxymethylene)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylene)butanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including oxidation, reduction, and substitution reactions. The ethoxymethylene group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropanal
  • 2-Methylbutanal
  • 3-Methylbutanal

Comparison

2-(Ethoxymethylene)butanal is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity compared to other branched aldehydes. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2E)-2-(ethoxymethylidene)butanal

InChI

InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6+

InChI Key

GBMZQRPFWXTRNJ-VOTSOKGWSA-N

Isomeric SMILES

CC/C(=C\OCC)/C=O

Canonical SMILES

CCC(=COCC)C=O

Origin of Product

United States

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